3-morpholin-4-yl-N-[(2,4,5-trimethoxyphenyl)methyl]propan-1-amine;dihydrochloride
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Overview
Description
3-morpholin-4-yl-N-[(2,4,5-trimethoxyphenyl)methyl]propan-1-amine;dihydrochloride is a synthetic compound that features a morpholine ring and a trimethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-morpholin-4-yl-N-[(2,4,5-trimethoxyphenyl)methyl]propan-1-amine typically involves the following steps:
Formation of the Trimethoxyphenyl Intermediate: The trimethoxyphenyl group can be synthesized through the methylation of hydroxyphenyl compounds using methylating agents like dimethyl sulfate or methyl iodide under basic conditions.
Attachment of the Morpholine Ring: The morpholine ring can be introduced via nucleophilic substitution reactions, where a suitable leaving group on the intermediate is replaced by the morpholine moiety.
Final Assembly: The final step involves coupling the trimethoxyphenyl intermediate with the morpholine derivative under appropriate conditions, such as using a base like sodium hydride in a polar aprotic solvent.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the morpholine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the amine group, potentially converting it to secondary or tertiary amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, depending on the conditions and reagents used.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophilic reagents like nitric acid for nitration or bromine for bromination are typically used.
Major Products
Oxidation: N-oxides of the morpholine ring.
Reduction: Secondary or tertiary amines.
Substitution: Nitro or halogenated derivatives of the aromatic ring.
Scientific Research Applications
3-morpholin-4-yl-N-[(2,4,5-trimethoxyphenyl)methyl]propan-1-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets, such as enzymes or receptors.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and anti-microbial properties.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The trimethoxyphenyl group is known to interact with tubulin, inhibiting its polymerization, which can lead to anti-cancer effects. Additionally, the morpholine ring can enhance the compound’s ability to cross cell membranes, increasing its bioavailability.
Comparison with Similar Compounds
Similar Compounds
3-morpholin-4-yl-1,3,5-triazine derivatives: These compounds also feature a morpholine ring and have been studied for their anti-cancer and anti-microbial properties.
Indole derivatives: Known for their broad-spectrum biological activities, including anti-viral and anti-inflammatory effects.
Uniqueness
3-morpholin-4-yl-N-[(2,4,5-trimethoxyphenyl)methyl]propan-1-amine is unique due to the presence of the trimethoxyphenyl group, which imparts specific bioactive properties, such as the inhibition of tubulin polymerization. This makes it a valuable compound for further research and potential therapeutic applications.
Properties
IUPAC Name |
3-morpholin-4-yl-N-[(2,4,5-trimethoxyphenyl)methyl]propan-1-amine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N2O4.2ClH/c1-20-15-12-17(22-3)16(21-2)11-14(15)13-18-5-4-6-19-7-9-23-10-8-19;;/h11-12,18H,4-10,13H2,1-3H3;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHYYVNZAOZCBOS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1CNCCCN2CCOCC2)OC)OC.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H30Cl2N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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